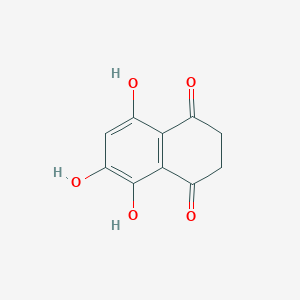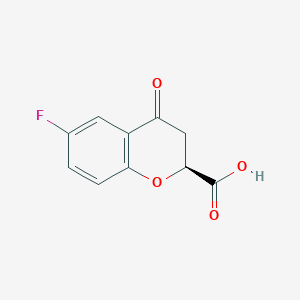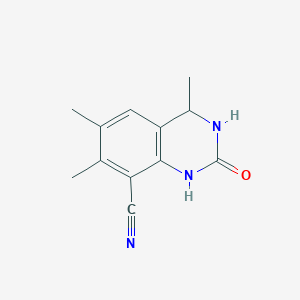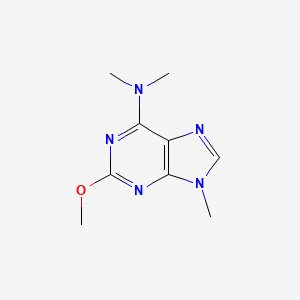
2,6-diamino-5-chloroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-chloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of amino and chloro substituents on the quinazoline ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-chloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-diamino-5-chlorobenzamide with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring the purity of the final product through crystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2,6-diamino-5-chloroquinazolin-4(3H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell wall synthesis. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminoquinazolin-4(3H)-one: Lacks the chloro substituent.
5-Chloroquinazolin-4(3H)-one: Lacks the amino substituents.
2,6-Diamino-4(3H)-quinazolinone: Similar structure but without the chloro group.
Uniqueness
2,6-Diamino-5-chloroquinazolin-4(3H)-one is unique due to the presence of both amino and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique interactions with biological targets, making it a compound of interest for further research.
Propriétés
Formule moléculaire |
C8H7ClN4O |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
2,6-diamino-5-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3(10)1-2-4-5(6)7(14)13-8(11)12-4/h1-2H,10H2,(H3,11,12,13,14) |
Clé InChI |
NBZYJPVWAIGHSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1N)Cl)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)







![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)


